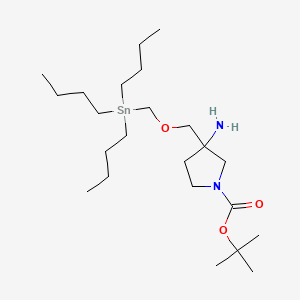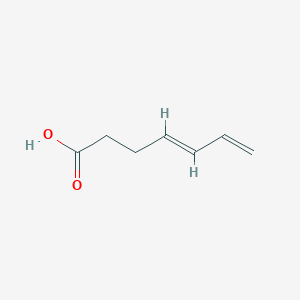
6-Heptadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptadienoic acid, also known as 2,this compound, is an organic compound with the molecular formula C7H10O2. It is a linear unsaturated carboxylic acid characterized by the presence of two double bonds in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Heptadienoic acid can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with carbon monoxide and water in the presence of a catalyst to form the desired acid. Another method includes the oxidation of 6-heptadien-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated heptanoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Heptanoic acid.
Substitution: Esters or amides.
Applications De Recherche Scientifique
6-Heptadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Heptadienoic acid involves its interaction with various molecular targets and pathways. The double bonds in the compound allow it to participate in addition reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which underlie its biological effects.
Comparaison Avec Des Composés Similaires
6-Heptadienoic acid can be compared with other unsaturated carboxylic acids, such as:
2,4-Hexadienoic acid: Similar structure but with one less carbon atom.
2,4-Octadienoic acid: Similar structure but with one more carbon atom.
2,6-Nonadienoic acid: Similar structure but with two more carbon atoms.
The uniqueness of this compound lies in its specific carbon chain length and the position of its double bonds, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(4E)-hepta-4,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+ |
Clé InChI |
HHLIJJJAKAFXJB-ONEGZZNKSA-N |
SMILES isomérique |
C=C/C=C/CCC(=O)O |
SMILES canonique |
C=CC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)

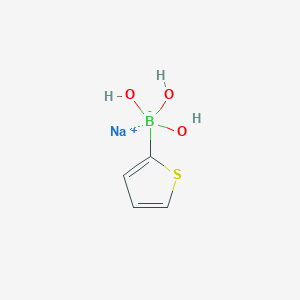
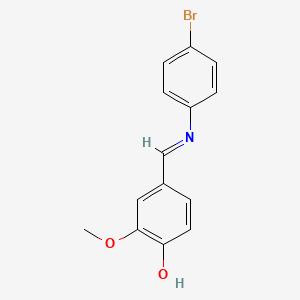
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)

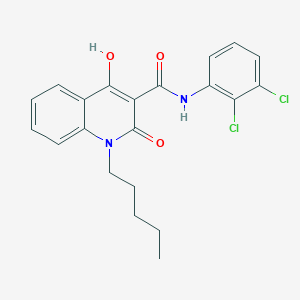
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
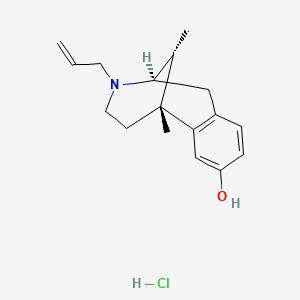
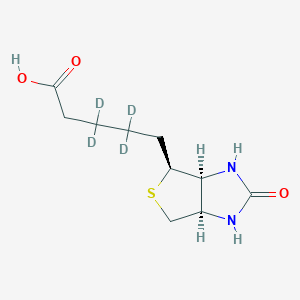

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)

